l-Tyrosine butyl ester

Description

Significance of L-Tyrosine (B559521) Derivatives in Organic Synthesis and Biochemistry

L-Tyrosine, a non-essential aromatic amino acid, is a fundamental building block in protein synthesis. wikipedia.orglupinepublishers.com Its intrinsic chemical structure, featuring a phenolic hydroxyl group, a carboxylic acid moiety, and an amino group, makes it a versatile precursor for a multitude of biologically active compounds and a valuable scaffold in medicinal chemistry. academie-sciences.frsci-hub.se In nature, tyrosine is the starting point for the biosynthesis of crucial neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones. wikipedia.orglupinepublishers.com

The derivatization of L-Tyrosine at its functional groups has unlocked a vast array of molecules with tailored properties for research and pharmaceutical applications. academie-sciences.frsci-hub.se These derivatives are broadly employed across organic synthesis and biochemistry. academie-sciences.fr Esterification of the carboxylic acid group, for instance, is a common strategy to create L-Tyrosine esters. This modification can enhance properties like solubility in organic solvents, stability, and bioavailability, which is particularly advantageous in biochemical research and drug development. chemimpex.comcymitquimica.comnetascientific.com

L-Tyrosine derivatives, including various esters and amides, are pivotal in peptide chemistry. academie-sciences.frchemimpex.com They serve as key building blocks in both solid-phase and solution-phase peptide synthesis, enabling the construction of complex peptides for drug discovery and therapeutic development. chemimpex.comchemimpex.comsigmaaldrich.com Furthermore, these derivatives are instrumental in studying protein interactions, enzyme activities, and metabolic pathways, providing critical insights into cellular processes and disease mechanisms. chemimpex.comnetascientific.commtoz-biolabs.com The ability to modify the tyrosine structure allows researchers to probe biological systems with greater precision and to develop novel therapeutic agents. chemimpex.comfrontiersin.orgnih.gov

Scope and Academic Relevance of L-Tyrosine Butyl Ester Studies

Within the class of L-Tyrosine esters, this compound, particularly its isomer L-Tyrosine tert-butyl ester, has garnered significant academic and research interest. sigmaaldrich.com The "tert-butyl" group provides steric hindrance that protects the carboxylic acid during complex chemical syntheses and enhances the compound's stability and solubility in non-aqueous environments. chemimpex.comchemimpex.com This protected form of L-Tyrosine is a valuable reagent in various research applications. chemicalbook.com

One of the primary applications of L-Tyrosine tert-butyl ester is in peptide synthesis. chemimpex.comsigmaaldrich.com It is frequently used as a building block in the methodical assembly of peptide chains, where precise control over the amino acid sequence is critical for creating bioactive peptides and peptidomimetics. chemimpex.comchemimpex.com Its derivatives, such as Fmoc-L-tyrosine tert-butyl ester, are essential tools for researchers in solid-phase peptide synthesis (SPPS). chemimpex.com

In the field of biochemistry, a specifically modified version, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), has been employed as a hydrophobic probe. acs.org Researchers have incorporated BTBE into model biomembranes like liposomes and red blood cell membranes to investigate oxidation processes, such as tyrosine nitration and dimerization, in non-polar environments. acs.orgresearchgate.netresearchgate.net These studies are crucial for understanding the mechanisms of oxidative stress and damage in cellular membranes. researchgate.net

Furthermore, L-Tyrosine tert-butyl ester derivatives serve as critical precursors in the synthesis of advanced diagnostic tools. For example, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) is a precursor for the radiolabeled amino acid tracer O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). lumiprobe.commdpi.com [18F]FET is widely used in positron emission tomography (PET) imaging for the diagnosis and monitoring of brain tumors. lumiprobe.commdpi.com

The physical and chemical properties of L-Tyrosine tert-butyl ester are well-documented, providing researchers with the necessary data for its application in various experimental setups.

Table 1: Physicochemical Properties of L-Tyrosine tert-butyl ester

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

| CAS Number | 16874-12-7 | sigmaaldrich.comscbt.com |

| Molecular Formula | C13H19NO3 | scbt.comglentham.com |

| Molecular Weight | 237.29 g/mol | sigmaaldrich.comchemicalbook.comscbt.com |

| Appearance | White to off-white powder or crystals | fishersci.com |

| Melting Point | 138-145 °C | sigmaaldrich.comfishersci.com |

| Optical Activity [α]20/D | +25 ± 1°, c = 2% in ethanol | sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in methanol (B129727) | chemicalbook.comtcichemicals.com |

Table 2: Research Applications of this compound Derivatives

| Derivative | Application Area | Research Focus | Source(s) |

|---|---|---|---|

| L-Tyrosine tert-butyl ester | Peptide Synthesis | Building block for solution-phase and solid-phase synthesis of peptides. | chemimpex.comsigmaaldrich.comtcichemicals.com |

| N-t-BOC-L-tyrosine tert-butyl ester (BTBE) | Biochemistry / Biophysics | Hydrophobic probe to study peroxynitrite-dependent oxidation in membranes. | acs.orgresearchgate.net |

| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | Medicinal Chemistry / Diagnostics | Precursor for the synthesis of the PET imaging tracer [18F]FET. | lumiprobe.commdpi.com |

| Fmoc-L-tyrosine tert-butyl ester | Peptide Synthesis | Key building block in solid-phase peptide synthesis (SPPS). | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

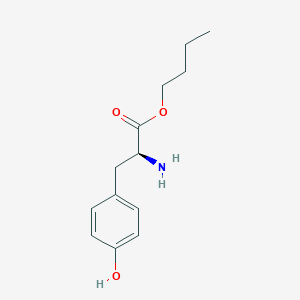

CAS No. |

6292-90-6 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-13(16)12(14)9-10-4-6-11(15)7-5-10/h4-7,12,15H,2-3,8-9,14H2,1H3/t12-/m0/s1 |

InChI Key |

DCAUNIBIBOKWOZ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

sequence |

Y |

Origin of Product |

United States |

Synthetic Methodologies for L Tyrosine Butyl Ester and Its Protected Forms

Direct Esterification Protocols

Direct esterification involves the conversion of the carboxylic acid moiety of L-tyrosine (B559521) into a butyl ester without prior protection of the amino or phenolic hydroxyl groups. This approach is valued for its atom economy and straightforwardness.

The most common method for the direct synthesis of amino acid esters is the Fischer-Speier esterification. mdpi.com This reaction involves heating the amino acid with an excess of the corresponding alcohol, in this case, butanol, in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule yields the ester. mdpi.com

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are typically employed as catalysts. smolecule.comacademie-sciences.fr Studies on the esterification of various amino acids have shown that sulfuric acid is particularly effective, sometimes yielding products where other mineral acids like hydrochloric acid (HCl) or nitric acid (HNO₃) are ineffective. acs.orgacs.org The synthesis of L-tyrosine tert-butyl ester, a closely related compound, is achieved by reacting L-tyrosine with tert-butanol (B103910) using an acid catalyst, which protects the carboxylic acid group. smolecule.com The reaction to form the butyl ester follows the same principle. For instance, L-tyrosine can be reacted with thionyl chloride in methanol (B129727) to first produce the methyl ester hydrochloride, which can then be further processed. google.comgoogle.com Another approach involves the direct tert-butylation of L-tyrosine using trifluoromethanesulfonimide (Tf₂NH) and di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields the tert-butyl ester as the major product. thieme-connect.com A similar strategy could be adapted for butylation.

The efficiency and yield of direct esterification are highly dependent on reaction conditions, primarily solvent and temperature. Fischer esterification is an equilibrium-driven process, and often, an excess of the alcohol (butanol) is used as both the reactant and the solvent to drive the equilibrium towards the product side.

Optimization of reaction parameters is crucial for maximizing yield. smolecule.com Key parameters include the molar ratio of reactants, catalyst concentration, reaction time, and temperature. smolecule.com For the synthesis of tyrosine t-butyl ester, elevated temperatures, typically ranging from 80°C to 120°C, are standard. smolecule.com In other specialized setups, such as thin-film esterification, a temperature of 70°C has been found to be optimal for the reaction of L-tyrosine with methanol catalyzed by H₂SO₄. acs.orgacs.org For the synthesis of methyl tyrosine using a solid superacid catalyst, optimized conditions were found to be 180°C for 6 hours. mdpi.com The choice of solvent can also be critical; for example, O-alkylation of tyrosine has been successfully carried out in dimethyl sulfoxide (B87167) (DMSO) at 70-75°C. google.com The removal of water, a byproduct of the reaction, is also a common strategy to improve the yield.

Table 1: Conditions for Acid-Catalyzed Esterification of L-Tyrosine and its Derivatives

| Derivative | Alcohol | Catalyst | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| L-Tyrosine t-butyl ester | tert-Butanol | H₂SO₄ or p-TSA | 80-120 °C | Classical direct esterification approach. | smolecule.com |

| L-Tyrosine methyl ester | Methanol | H₂SO₄ (in thin film) | 70 °C | Reaction promoted by ESI microdroplet deposition. | acs.orgacs.org |

| L-Tyrosine methyl ester | Methanol | SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃ superacid | 180 °C | High yield (92.1%) for a sterically demanding substrate. | mdpi.com |

| L-Tyrosine methyl ester hydrochloride | Methanol | Thionyl chloride (SOCl₂) | Reflux | Common method to produce the hydrochloride salt of the ester. | google.com |

Acid-Catalyzed Esterification Approaches

Protecting Group Strategies for Amino and Phenolic Hydroxyl Functionalities

The protection of the α-amino group is a fundamental step in peptide synthesis. Several standard protecting groups are commonly used for L-tyrosine.

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in an aprotic solvent like dimethylformamide (DMF). wikipedia.org It is the cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de The derivative Fmoc-Tyr(tBu)-OH is widely used, where the phenolic hydroxyl is protected by a tert-butyl group. peptide.com The synthesis of Fmoc-protected tyrosine can be achieved by reacting O-tert-butyl-L-tyrosine with a fluorenylmethyloxycarbonyl source, such as Fmoc-osu (9-fluorenylmethyloxycarbonyl succinimide), in a basic aqueous-organic medium. google.comchemicalbook.com

Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile protecting group, commonly removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de It was central to the original Merrifield SPPS methodology. The synthesis of Boc-protected tyrosine, such as Boc-L-Tyrosine methyl ester, can be accomplished by treating L-tyrosine methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534). chemicalbook.com The fully protected Boc-Tyr-OtBu is also a commercially available building block. peptide.com

Cbz (Carboxybenzyl): The Cbz group, also known as the Z group, is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). vulcanchem.com This property makes it useful in orthogonal protection schemes. The synthesis involves treating L-tyrosine with benzyl (B1604629) chloroformate (Cbz-Cl) under Schotten-Baumann conditions, typically in a biphasic system buffered to a basic pH. google.comvulcanchem.com

The phenolic hydroxyl group of tyrosine is nucleophilic and moderately acidic, necessitating protection to avoid side reactions like O-acylation or O-alkylation during peptide coupling or other modifications. thieme-connect.de

The most common protecting group for the tyrosine phenol (B47542) in modern synthesis is the tert-butyl (tBu) ether . peptide.comthieme-connect.de The tBu group is introduced via acid-catalyzed addition of isobutylene (B52900) or by using tert-butanol with an acid catalyst. google.comvulcanchem.com For example, N-Cbz-L-tyrosine can be converted to N-Cbz-O-tert-butyl-L-tyrosine by reaction with isobutylene and a catalytic amount of sulfuric acid. vulcanchem.com The tBu ether is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA, making it perfectly compatible with the Fmoc/tBu synthesis strategy. wikipedia.orgthieme-connect.de

Other alkyl protecting groups include the benzyl (Bzl) ether . While stable to the basic conditions of the Fmoc strategy, it is less stable than the tBu ether to the repeated acid treatments required for Nα-Boc deprotection. thieme-connect.de

Table 2: Common Protecting Groups for L-Tyrosine

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | wikipedia.orgiris-biotech.de |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | iris-biotech.de |

| α-Amino | Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd-C) | vulcanchem.com |

| Phenolic Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) | peptide.comthieme-connect.de |

| Phenolic Hydroxyl | Benzyl | Bzl | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HF) | wikipedia.orgthieme-connect.de |

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others within a multi-protected molecule. wikipedia.org This is crucial for complex synthetic endeavors such as the synthesis of cyclic peptides, branched peptides, or post-synthesis modification on the solid support. peptide.com

A classic example of an orthogonal protection scheme for L-tyrosine involves protecting the three functional groups with groups that are cleaved by distinct mechanisms. wikipedia.org For instance:

The α-amino group is protected with Fmoc (cleaved by base).

The phenolic hydroxyl group is protected with a tert-butyl (tBu) ether (cleaved by acid).

The carboxyl group is protected as a benzyl (Bzl) ester (cleaved by hydrogenolysis).

In this scheme, the Fmoc group can be removed to allow for peptide chain elongation without affecting the tBu or Bzl groups. Subsequently, the final peptide can be cleaved from a resin and deprotected using an acid cocktail (like TFA), which would remove the tBu group. If the Bzl ester were still present, it could be selectively removed in a final step via hydrogenolysis, leaving other functionalities intact. wikipedia.org This orthogonality provides chemists with precise control over which part of the molecule reacts, enabling the construction of highly complex and specifically modified tyrosine-containing structures. peptide.comthieme-connect.de

O-Alkyl Protection of Phenolic Hydroxyl

Stereochemical Control and Enantiomeric Purity in Synthesis

Maintaining the L-configuration of the amino acid is paramount during the synthesis of L-tyrosine butyl ester. Racemization, the process that can lead to a mixture of L- and D-enantiomers, can significantly impact the biological activity of the final product. nih.govgoogle.com

Several strategies are employed to minimize or prevent racemization during the synthesis of this compound and related derivatives. The choice of coupling reagents, protecting groups, and reaction conditions plays a crucial role. rsc.org

Coupling Reagents: The use of certain coupling reagents can suppress racemization. For instance, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to facilitate amide bond formation without a detectable loss of optical purity. researchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are also known to suppress racemization during peptide coupling. peptide.com

Protecting Groups: The choice of protecting groups for the amino and carboxyl functions is critical. In solid-phase peptide synthesis (SPPS), using Fmoc-amino acid-loaded oxymethylphenoxy propionic acid (MPPA) building blocks can ensure a low and reproducible level of epimerization of the C-terminal amino acid. iris-biotech.de

Reaction Conditions: Mild reaction conditions are generally preferred to avoid racemization. orgsyn.org For example, performing coupling reactions at room temperature can yield products with very high enantiomeric purity. nih.gov In some cases, lower temperatures (e.g., 0 °C) can lead to higher enantioselectivity. iupac.org

Specific Synthetic Routes: Certain synthetic pathways are designed to inherently minimize racemization. A method involving the cyclization of an N-chloroformylimidazolidinone derivative of L-tyrosine has been used to synthesize L-arogenate, a related complex molecule, while preserving stereochemistry. rsc.org

A study on the racemization of L-tyrosine indicated that in the presence of acetic anhydride (B1165640), L-tyrosine can be completely racemized to DL-tyrosine. researchgate.net This highlights the importance of carefully selecting reagents and conditions to avoid such outcomes during esterification.

The enantiomeric purity of this compound and its derivatives is assessed using various analytical techniques.

Chiral Chromatography: Enantioselective gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for determining enantiomeric purity. uni-tuebingen.deresearchgate.net These methods use chiral stationary phases (CSPs) that interact differently with the L- and D-enantiomers, allowing for their separation and quantification. For instance, N-fluorenylmethoxycarbonyl (FMOC) derivatives of amino acid esters can be resolved on amylose-derived CSPs. researchgate.net The enantiomeric purity of some radiolabeled FET prodrugs, which are derivatives of tyrosine, was determined to be greater than 95% using chiral HPLC. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as direct as chiral chromatography for quantifying enantiomeric excess in all cases, NMR can be used with chiral shift reagents to differentiate between enantiomers.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a specific enantiomer, it is generally less sensitive for detecting small amounts of the other enantiomer compared to chromatographic methods. uni-tuebingen.de

The following table summarizes data on the enantiomeric purity of various L-tyrosine derivatives and related compounds from different studies.

| Compound | Analytical Method | Enantiomeric Purity/Excess | Reference |

| N-Fmoc-D-phenylglycine | Chiral HPLC | D:L = 99.65:0.35 | researchgate.net |

| N-Fmoc-L-phenylalanine | Chiral HPLC | D:L = 0.60:99.40 | researchgate.net |

| [¹⁸F]FET Prodrugs | Chiral HPLC | > 95% | nih.gov |

| [¹⁸F]FET | Chiral HPLC | 94-97% | researchgate.net |

| Xanthone-L-tyrosine ester conjugate | Chiral HPLC | close to 100% | nih.gov |

Strategies for Avoiding Racemization

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable processes.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org Syntheses with high atom economy are preferred as they generate less waste.

Reagent-Free Reactions: Some modern synthetic methods aim to reduce the use of reagents. For example, light-mediated reactions can sometimes proceed without the need for additional chemical reagents. rsc.org

Catalytic Processes: The use of catalysts, such as sulfuric acid or enzymes, can improve reaction efficiency and reduce waste compared to stoichiometric reagents. acs.org

Solid-Phase Synthesis: An "inverse" solid-phase peptide synthesis has been reported that uses amino acid esters as building blocks, which is free of coupling reagents and many protecting groups, leading to significantly improved atom economy. nih.gov

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest volume of material in a reaction and contribute significantly to waste and environmental impact.

Benign Solvents: The use of greener solvents is encouraged. For instance, ethyl acetate (B1210297) is considered a more environmentally friendly solvent than many others. rsc.org Methanol is also used as a "green" reaction solvent in some enzymatic syntheses. mdpi.com

Solvent-Free Reactions: Whenever possible, performing reactions without a solvent is a highly desirable green chemistry approach. rsc.org

Aqueous Media: Water is an ideal green solvent. The use of aqueous media has been shown to enhance certain reactions, such as the Diels-Alder reaction catalyzed by tyrosine-derived surfactants. ajol.info

Ionic Liquids: Ionic liquids have been explored as alternative reaction media for the esterification of unprotected amino acids. researchgate.net They can offer advantages such as low volatility and the potential for recycling.

Solvent Reduction: Even when solvents are necessary, minimizing their use is a key principle. For example, purification procedures that avoid column chromatography, which consumes large volumes of solvent, are preferred. rsc.org

The solubility of L-tyrosine varies significantly in different solvents, which is an important consideration for solvent selection. It is more soluble in polar solvents like DMSO and water compared to alcohols like methanol, ethanol, and n-propanol. sci-hub.st

The following table provides examples of solvents used in the synthesis of L-tyrosine derivatives and related reactions, highlighting the move towards greener alternatives.

| Reaction Type | Solvent(s) | Reference |

| Aza-ZOG reaction | Ethyl acetate, Toluene (B28343) | rsc.org |

| Enzymatic synthesis of β-amino acid esters | Methanol, Ethanol, Toluene, Acetonitrile | mdpi.com |

| Condensation reaction | Water, Toluene, Xylene, Methylene dichloride, Ethyl acetate | google.com |

| Esterification of unprotected amino acids | Ionic Liquids | researchgate.net |

| Diels-Alder reaction | Water, THF, Hexane | ajol.info |

Chemical Reactivity and Mechanistic Studies of L Tyrosine Butyl Ester

Reactions at the Alpha-Amino Group

The alpha-amino group of L-tyrosine (B559521) butyl ester is a primary nucleophile, readily participating in reactions that form new nitrogen-carbon bonds. These reactions are fundamental to the construction of larger, more complex molecules.

Amidation and Peptide Bond Formation

The formation of an amide bond is a cornerstone of peptide synthesis. L-tyrosine butyl ester can be coupled with N-protected amino acids or peptides to extend a peptide chain. This process typically requires the use of coupling reagents to activate the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the amino group of the this compound. Common coupling reagents include carbodiimides like 1-ethyl-3-(3'-dimethyl-aminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). academie-sciences.fr The butyl ester group serves to protect the C-terminus of the tyrosine residue during the coupling reaction. acs.org

Gas-phase ion/ion reactions have also been explored for peptide bond formation, where a reagent anion complexes with a doubly protonated anchor peptide, leading to amide bond formation with efficiencies of 60-70% for aliphatic amino acids. nih.gov

Schiff Base Formation and Imine Derivatives

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and can be catalyzed by acid or base. For instance, L-tyrosine esters have been condensed with various aldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665) and 3-tert-butyl-2-hydroxybenzaldehyde, in the presence of triethylamine (B128534) to yield the corresponding imine derivatives. academie-sciences.frresearchgate.netresearchgate.net These reactions are significant as Schiff bases are versatile intermediates in organic synthesis and have been investigated for their biological activities. academie-sciences.frnih.gov

Reactions at the Carboxyl Ester Group

The butyl ester group of this compound is susceptible to cleavage and transformation under specific conditions, allowing for the deprotection of the carboxylic acid or its conversion to other functional groups.

Hydrolysis and Transesterification Pathways

The butyl ester can be hydrolyzed back to the free carboxylic acid under either acidic or basic conditions. smolecule.com Acid-catalyzed hydrolysis often involves the use of reagents like trifluoroacetic acid (TFA), which can efficiently cleave the tert-butyl ester. Basic hydrolysis, or saponification, is typically achieved using a base such as sodium hydroxide.

Transesterification is another important reaction pathway where the butyl group is exchanged for a different alkyl group. This can be achieved enzymatically. For example, α-chymotrypsin adsorbed onto bamboo charcoal powder has been shown to effectively catalyze the transesterification of N-acetyl-L-tyrosine ethyl ester with n-butanol to produce N-acetyl-L-tyrosine butyl ester. ccsenet.orgsemanticscholar.org

Selective Cleavage of Butyl Ester

Selective cleavage of the butyl ester in the presence of other sensitive functional groups is a key consideration in multi-step syntheses. Methods have been developed to achieve this selectivity. For instance, silica (B1680970) gel in refluxing toluene (B28343) has been reported to selectively cleave t-butyl esters in good yields, with t-butyl ethers remaining unaffected. researchgate.net Another method employs molecular iodine as a catalyst for the chemoselective hydrolysis of tert-butyl esters under mild conditions, compatible with acid-labile protecting groups like N-Boc. researchgate.net

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the tyrosine side chain is another site of reactivity, although it is generally less nucleophilic than the alpha-amino group.

Reactions involving the phenolic hydroxyl group often require specific activation. For example, the synthesis of O-alkyl-L-tyrosine derivatives can be achieved through the nucleophilic substitution reaction of a protected L-tyrosine ester with an alkyl halide. google.com In some cases, both the phenolic hydroxyl group and the carboxylic acid can be tert-butylated, though the tert-butylation of the carboxylic acid is typically the major product. thieme-connect.com The phenolic hydroxyl group can also be oxidized to form quinone derivatives.

Alkylation and Etherification Reactions

The alkylation of L-tyrosine and its ester derivatives can occur at the amino group, the carboxylic acid, or the phenolic hydroxyl group, depending on the reaction conditions and the protecting groups used. academie-sciences.fr For instance, the reaction of L-tyrosine with bromoethane (B45996) can lead to the ethylation of both the amino and hydroxyl groups. academie-sciences.fr A method for preparing O-alkyltyrosine and its esters involves reacting tyrosine with an alkyl halide in dimethyl sulfoxide (B87167) under highly alkaline conditions. google.com This process can yield compounds like O-butyltyrosine. google.com

The synthesis of L-tyrosine and L-DOPA ester derivatives is typically achieved by targeting the α-carboxylic or phenolic hydroxyl groups. academie-sciences.fr For example, L-tyrosine can be esterified with fatty alcohols in the presence of para-toluene sulfonic acid. academie-sciences.frresearchgate.net The resulting amino group can then be protonated or alkylated. academie-sciences.fr In one study, the reaction of L-tyrosine esters with bromoethane resulted in the ethylation of both the amino and hydroxyl groups. academie-sciences.frresearchgate.net Subsequent cleavage of the O-ethyl group with boron tribromide followed by quaternization with methyl iodide yielded diethylmethyl ester derivatives. academie-sciences.frresearchgate.net

Furthermore, N-t-Boc-L-tyrosine has been conjugated with glycine (B1666218) t-butyl ester or alanine (B10760859) t-butyl ester to form dipeptide intermediates, which are then subjected to alkylation. nih.gov Chemoselective N-alkylation of L-N-(2-nitro-benzenesulfonyl)tyrosinate has been achieved under solid-liquid phase-transfer catalysis conditions without protecting the phenolic hydroxyl group. thieme-connect.com The choice of solvent was found to be crucial, with dimethylsulfoxide being optimal for most alkylations. thieme-connect.com

| Reactant(s) | Reagents/Conditions | Product(s) | Reference(s) |

| L-Tyrosine, Alkyl halide | Dimethyl sulfoxide, Strong base | O-alkyltyrosine, Ester of O-alkyltyrosine | google.com |

| L-Tyrosine, Fatty alcohol | para-Toluene sulfonic acid | L-tyrosine alkyl ester | academie-sciences.frresearchgate.net |

| L-Tyrosine ester, Bromoethane | - | Ethylated amino and hydroxyl groups | academie-sciences.frresearchgate.net |

| O-ethylated tyrosine ester | BBr₃, Methyl iodide | Diethylmethyl ester derivative | academie-sciences.frresearchgate.net |

| N-t-Boc-L-tyrosine, Glycine t-butyl ester | EDCI, HOBt, N-methylmorpholine | Dipeptide intermediate for alkylation | nih.gov |

| L-N-(2-nitro-benzenesulfonyl)tyrosinate | Alkyl halide, Solid-liquid phase-transfer catalysis | N-alkylated derivative | thieme-connect.com |

Nitration and Oxidation Mechanisms

The oxidation of tyrosine residues in proteins can lead to various modifications, including nitration, dimerization, and hydroxylation. nih.govresearchgate.net These processes are often mediated by reactive species and can have significant biological implications. aston.ac.uk

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent that can react with tyrosine residues. nih.gov The nitration of tyrosine is considered a biomarker for the in vivo formation of peroxynitrite. nih.gov Mechanistic studies of peroxynitrite-mediated tyrosine nitration have often been conducted in aqueous solutions. acs.orgnih.gov However, to understand these reactions in nonpolar environments like cell membranes, hydrophobic tyrosine analogs such as N-t-BOC-L-tyrosine tert-butyl ester (BTBE) have been employed. acs.orgnih.govacs.org

When incorporated into phosphatidylcholine liposomes, BTBE serves as a probe to study the factors influencing peroxynitrite-dependent tyrosine nitration in lipid bilayers. acs.orgnih.govacs.org The reaction of peroxynitrite with BTBE in these model membranes yields 3-nitro-BTBE, 3,3'-di-BTBE, and a hydroxylated derivative of BTBE. nih.govresearchgate.netnih.gov The maximum yield of 3-nitro-BTBE (3%) is observed at pH 7.4. acs.orgnih.govacs.org The formation of these products is consistent with a free radical mechanism initiated by the homolysis of peroxynitrous acid (ONOOH) near or within the bilayer. acs.orgnih.gov This mechanism involves the formation of a BTBE phenoxyl radical. acs.orgnih.gov

Several factors can influence the yield of nitration products. Scavengers of hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals inhibit BTBE nitration. acs.orgnih.gov Interestingly, the presence of carbon dioxide (CO₂) decreases BTBE nitration in the membrane environment, in contrast to its effect on tyrosine in the aqueous phase. acs.orgnih.gov This suggests that the carbonate radical anion (CO₃•⁻) cannot easily permeate the lipid bilayer to react with BTBE. acs.orgnih.gov On the other hand, transition metal complexes like hemin (B1673052) and Mn-tccp can significantly enhance BTBE nitration. acs.orgnih.gov

In addition to nitration, peroxynitrite-mediated oxidation of BTBE also leads to dimerization and hydroxylation products. nih.govresearchgate.net At pH 7.4, small amounts of 3,3'-di-BTBE (0.02% yield) are formed, and this yield increases at more alkaline pH. acs.orgnih.govacs.org At a more acidic pH of 6, a hydroxylated derivative of BTBE has been identified. acs.orgnih.gov

The formation of both 3,3'-dityrosine and 3-nitrotyrosine (B3424624) is believed to proceed through the intermediate formation of a tyrosyl radical. acs.org This radical can then either react with another tyrosyl radical to form the dimer or with nitrogen dioxide (•NO₂) to form the nitrated product. acs.org In hydrophobic environments, lipid-derived radicals can also mediate the one-electron oxidation of tyrosine to a tyrosyl radical. acs.org Studies using BTBE in liposomes have shown that tyrosine oxidation levels parallel those of lipid peroxidation, and the detection of both lipid-derived radicals and BTBE phenoxyl radicals supports the link between these two processes. acs.org The antioxidant α-tocopherol, which reacts with lipid peroxyl radicals, has been shown to inhibit both tyrosine oxidation and lipid peroxidation. acs.orgresearchgate.net

| Product | Condition | Yield | Reference(s) |

| 3-nitro-BTBE | pH 7.4 | 3% | acs.orgnih.govacs.org |

| 3,3'-di-BTBE | pH 7.4 | 0.02% | acs.orgnih.govacs.org |

| 3,3'-di-BTBE | Alkaline pH | Increased | acs.orgnih.gov |

| Hydroxylated BTBE | pH 6 | Identified | acs.orgnih.gov |

Peroxynitrite-Mediated Tyrosine Nitration Studies

Aromatic Ring Functionalization and Derivatization

The phenolic ring of tyrosine offers a site for various chemical modifications, making it a target for functionalization and derivatization. rsc.org

Electrophilic Aromatic Substitution Reactions

The aromatic ring of tyrosine is susceptible to electrophilic aromatic substitution due to the activating effect of the hydroxyl group, which directs substitution to the ortho positions. researchgate.net A key example is the reaction with chlorine, leading to the formation of 3-chlorotyrosine and 3,5-dichlorotyrosine. researchgate.net

In a synthetic context, L-tyrosine tert-butyl ester can be reacted with trifluoroacetic anhydride (B1165640) to yield N-trifluoroacetyl-(L)-tyrosine tert-butyl ester. uliege.be This intermediate can then undergo mono-nitration upon treatment with nitric acid in acetic acid at low temperatures. uliege.be

Halogenation and Other Modifications

Halogenation represents a significant modification of the tyrosine ring. nih.gov Efficient methods for the synthesis of mono-, di-, and heterodihalogenated derivatives of tyrosine N-oxime methyl ester have been developed. researchgate.net Monohalogenation with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) can be optimized by adding an acid to suppress dihalogenation. researchgate.net Homodihalogenation can be achieved in a one-flask, two-step process that proceeds through a spirocyclic intermediate. researchgate.net Similar halogenation strategies have been applied to oxime-containing L-tyrosine tert-butyl ester. utah.edudigitellinc.com

These halogenated tyrosine derivatives are valuable building blocks in organic synthesis. researchgate.net

| Tyrosine Derivative | Reagent(s) | Product(s) | Reference(s) |

| Tyrosine N-oxime methyl ester | NBS, NCS, or NIS with acid | Monohalogenated derivatives | researchgate.net |

| Tyrosine N-oxime methyl ester | Excess N-halosuccinimide, then Na₂S₂O₄ | Dihalogenated derivatives | researchgate.net |

| Oxime-containing L-tyrosine tert-butyl ester | Halogenating agents | Dihalogenated products via spirocyclization | utah.edudigitellinc.com |

Kinetic and Thermodynamic Aspects of this compound Reactions

The chemical reactivity of this compound and its derivatives has been explored through various kinetic and thermodynamic studies, primarily focusing on oxidation, nitration, and enzymatic transesterification reactions. These investigations provide crucial data on reaction rates, mechanisms, and the physical properties of the molecule under different conditions.

Kinetic Studies of Oxidation and Nitration

The tyrosine moiety within hydrophobic environments is often studied using N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a stable hydrophobic analogue of tyrosine. nih.gov Research into the oxidation and nitration of this molecule offers insights into the kinetic behavior of the tyrosine phenolic group, which is structurally similar to that in this compound.

One area of study involves the reaction with alkoxyl radicals, which are intermediates in lipid peroxidation. tandfonline.com The tert-butoxyl radical (t-BuO•), a model for lipid alkoxyl radicals, reacts with the tyrosine phenolate (B1203915) form. tandfonline.commdpi.com The reaction rate is highly dependent on pH, as the phenolate ion is much more readily oxidized than the undissociated phenol (B47542). At pH 10, the rate constant for the reaction between the tert-butoxyl radical and tyrosine was estimated to be in the range of 6 x 10⁷ to 7 x 10⁷ M⁻¹s⁻¹. tandfonline.commdpi.com However, at a physiological pH of 7.4, this rate constant is inferred to be significantly lower, approximately 3 x 10⁵ M⁻¹s⁻¹, because the phenolic hydroxyl group (pKa ≈ 10.3) is mostly protonated. tandfonline.commdpi.com

The kinetics of reactions with other radical species have also been determined. For instance, the rate constant for the reaction between lipid peroxyl radicals (LOO•) and the phenol moiety in BTBE was estimated as 4.8 x 10³ M⁻¹s⁻¹. tandfonline.commdpi.com

Mechanistic studies on the nitration of BTBE by peroxynitrite in liposome (B1194612) environments show that the reaction proceeds via a free radical mechanism. nih.gov The process is initiated by the homolysis of peroxynitrous acid (ONOOH), leading to the formation of a BTBE phenoxyl radical. nih.gov This radical can then react with nitrogen dioxide (•NO₂) to form 3-nitro-BTBE. mdpi.com The yield of nitrated products is influenced by several factors. In phosphatidylcholine liposomes, peroxynitrite treatment at pH 7.4 results in a maximum yield of 3-nitro-BTBE of 3%. nih.gov The presence of •OH and •NO₂ scavengers inhibits the nitration of BTBE, whereas the presence of carbon dioxide decreases it, suggesting that the carbonate radical anion (CO₃•⁻) cannot easily access the hydrophobic compartment where BTBE is located. nih.gov

Table 1: Rate Constants for Reactions of Tyrosine Analogues with Radical Species This table is interactive. You can sort and filter the data by clicking on the headers.

| Reactant 1 | Reactant 2 | Rate Constant (M⁻¹s⁻¹) | pH | Notes | Reference |

|---|---|---|---|---|---|

| tert-Butoxyl radical (t-BuO•) | Tyrosine | 6 x 10⁷ - 7 x 10⁷ | 10 | Reaction involves the tyrosine phenolate. | tandfonline.com, mdpi.com |

| tert-Butoxyl radical (t-BuO•) | Tyrosine | ~3 x 10⁵ | 7.4 | Inferred rate for the undissociated phenol. | tandfonline.com, mdpi.com |

| Lipid peroxyl radicals (LOO•) | N-t-BOC-L-tyrosine tert-butyl ester (BTBE) | 4.8 x 10³ | Not specified | Studied in a hydrophobic environment. | tandfonline.com, mdpi.com |

Enzymatic Transesterification Kinetics

This compound can be synthesized via transesterification reactions catalyzed by enzymes. In one such study, trypsin was shown to catalyze the reaction between L-tyrosine ethyl ester and n-butyl alcohol, leading to the formation of this compound. researchgate.net This demonstrated that alcohols can act as acceptors for the acyl-enzyme intermediate, competing with water (hydrolysis). researchgate.net

The kinetics of a similar transesterification reaction—the synthesis of N-acetyl-L-tyrosine butyl ester (N-Ac-Tyr-OBu) from N-acetyl-L-tyrosine ethyl ester (N-Ac-Tyr-OEt) and n-butanol—has been studied using α-chymotrypsin as a catalyst. ccsenet.org The efficiency of this reaction was found to be highly dependent on the enzyme's microenvironment and the thermodynamic water activity (aw). ccsenet.org When α-chymotrypsin was adsorbed onto bamboo charcoal powder and used in acetonitrile, its catalytic activity was significantly enhanced. At an optimal water activity of 0.28, the initial rate of transesterification was approximately sixty times greater than that catalyzed by the free enzyme. ccsenet.org This highlights the critical role of thermodynamic parameters like water activity in controlling kinetic outcomes in non-aqueous enzymology.

Table 2: Effect of Catalyst on Transesterification Rate This table is interactive. You can sort and filter the data by clicking on the headers.

| Reaction | Catalyst | Condition | Observation | Reference |

|---|---|---|---|---|

| N-Ac-Tyr-OEt + n-Butanol → N-Ac-Tyr-OBu | Free α-Chymotrypsin | Acetonitrile | Baseline activity | ccsenet.org |

| N-Ac-Tyr-OEt + n-Butanol → N-Ac-Tyr-OBu | BCP-adsorbed α-Chymotrypsin | Acetonitrile, aw = 0.28 | ~60-fold higher initial rate than free enzyme | ccsenet.org |

Thermodynamic Properties

L Tyrosine Butyl Ester As a Versatile Building Block in Complex Molecule Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical development, enabling the routine construction of peptides. In this methodology, the choice of protecting groups for the various functional moieties of the amino acid building blocks is critical to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. researchgate.net

In peptide synthesis, the carboxylic acid group of the C-terminal amino acid and the side chains of acidic amino acids must be protected to prevent them from reacting during the peptide bond formation steps. researchgate.net The tert-butyl (tBu) ester is a widely employed protecting group for this purpose, particularly within the fluorenylmethyloxycarbonyl (Fmoc)/tBu orthogonal protection strategy, which is a dominant method in modern SPPS. iris-biotech.denih.gov

The butyl ester group is valued for its stability under the basic conditions required to remove the Nα-Fmoc group (typically with piperidine) at each cycle of peptide elongation. iris-biotech.dethieme-connect.de However, it is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), which are typically used in the final step to release the completed peptide from the solid support resin and remove the side-chain protecting groups simultaneously. iris-biotech.dethieme-connect.de This orthogonal stability is fundamental to the success of the Fmoc/tBu strategy. iris-biotech.de While the tert-butyl ester is most common for side-chain protection of aspartic acid and glutamic acid, the corresponding L-tyrosine (B559521) tert-butyl ester can be used to introduce a C-terminal tyrosine residue in solution-phase synthesis or as a precursor for derivatives used in SPPS. peptide.comsigmaaldrich.com

The protection of tyrosine's phenolic hydroxyl group is also crucial to prevent side reactions like acylation during synthesis. peptide.com The tert-butyl ether is the preferred protecting group for the tyrosine side chain in Fmoc-based SPPS for the same reasons of stability and cleavage compatibility. thieme-connect.depeptide.com

Table 1: Common Protecting Groups for Tyrosine in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | 20-50% Piperidine (B6355638) in DMF |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) |

| Carboxyl (C-terminus) | Butyl ester | OtBu | Acidolysis (e.g., TFA) ddtjournal.com |

| Phenolic Hydroxyl | tert-Butyl ether | tBu | Acidolysis (e.g., HF, TFA) thieme-connect.depeptide.com |

| Phenolic Hydroxyl | Benzyl (B1604629) ether | Bzl | Strong acids (e.g., HF), Catalytic Hydrogenolysis thieme-connect.depeptide.com |

| Phenolic Hydroxyl | 2-Bromobenzyloxycarbonyl | Z(2-Br) | Strong acids (e.g., HF) thieme-connect.de |

L-tyrosine butyl ester and its derivatives are valuable for synthesizing bioactive peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. mdpi.com The tyrosine scaffold itself is a key component in many biologically active molecules. uliege.be

For instance, L-tyrosine tert-butyl ester has been utilized as a starting template for the synthesis of RGD peptidomimetics. uliege.be These molecules are designed to mimic the Arg-Gly-Asp (RGD) sequence that is crucial for cell adhesion processes. In one synthetic approach, L-tyrosine tert-butyl ester was first N-protected with a trifluoroacetyl group, followed by nitration of the aromatic ring. This modified tyrosine derivative served as a rigid scaffold onto which other functional arms mimicking the arginine and aspartic acid residues could be attached, demonstrating the utility of the tyrosine ester as a versatile template. uliege.be

Furthermore, L-tyrosine moieties have been incorporated into larger, non-peptidic scaffolds like thiacalixarenes to create novel peptidomimetics. nih.gov These complex macrocycles, featuring L-tyrosine fragments, have shown significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of such complex molecules often relies on the use of protected amino acid derivatives, where ester protection of the carboxyl group, such as with a butyl group, is a key step in the synthetic pathway. nih.govacademie-sciences.fr this compound can also be a precursor in the asymmetric synthesis of propargylamines, which act as surrogates for amino acids in peptidomimetics. beilstein-journals.org

Role of Butyl Ester as a Carboxyl Protecting Group

Precursor for Modified Amino Acid Analogs

The chemical structure of this compound, with its reactive amino, hydroxyl, and protected carboxyl groups, makes it an ideal starting point for the synthesis of modified amino acid analogs. academie-sciences.frnih.gov These analogs are instrumental in biochemical research, drug discovery, and materials science.

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 22 proteinogenic amino acids. frontiersin.orgnih.gov Their incorporation into peptides or use as standalone molecules offers a way to introduce novel chemical functionalities, enhance proteolytic stability, or probe biological processes. mdpi.comnih.gov

L-tyrosine and its esters serve as precursors for a variety of ncAAs. google.com For example, synthetic routes have been developed to produce O-alkylated tyrosine derivatives, which are important building blocks for peptides and bioactive small molecules. One patented method describes the synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine starting from L-tyrosine. The process involves sequential esterification (e.g., to the methyl or butyl ester), N-protection, etherification of the phenolic hydroxyl group, and hydrolysis of the ester to yield the final ncAA ready for use in SPPS. google.com The initial esterification facilitates subsequent reactions in organic solvents. google.com Another strategy involves the in vivo generation of hydroxy-phenyl-L-lactic acid (HPLA), an ester analog of tyrosine, which can be incorporated into proteins to study the role of backbone hydrogen bonds. nih.gov

The derivatization of this compound is a powerful strategy for creating specialized biochemical probes used to investigate complex biological phenomena. nih.gov

A notable example is the synthesis of N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a hydrophobic tyrosine analog. nih.gov BTBE has been used as a molecular probe to study the mechanisms of protein tyrosine oxidation within the nonpolar environment of cell membranes. nih.gov When incorporated into liposomes, BTBE allows researchers to investigate how factors like pH, scavengers, and metal catalysts influence the nitration, dimerization, and hydroxylation of tyrosine by reactive species such as peroxynitrite. nih.gov The butyl ester and N-Boc groups enhance the hydrophobicity of the probe, ensuring it resides within the lipid bilayer, and also protect the primary functional groups from unwanted reactions.

Additionally, derivatives of this compound serve as precursors for radiolabeled amino acids used in medical imaging. O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) is an important positron emission tomography (PET) tracer for imaging brain tumors. researchgate.netlumiprobe.com The synthesis of [18F]FET often starts from a complex precursor, such as O-(2′-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET), where the tert-butyl ester protects the carboxyl group during the radiosynthesis steps. researchgate.netlumiprobe.com

Table 2: Examples of this compound Derivatives as Biochemical Probes

| Derivative Name | Abbreviation | Application | Reference(s) |

| N-t-BOC-L-tyrosine tert-butyl ester | BTBE | Hydrophobic probe for studying tyrosine oxidation in membranes | , nih.gov |

| O-(2′-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester | TET | Precursor for the synthesis of the PET tracer [18F]FET | researchgate.net, lumiprobe.com |

| This compound | L-Tyr-OtBu | Used for derivatization in LC/ESI-MS/MS analysis of metabolites like nitrotyrosine | ddtjournal.com |

Synthesis of Non-Canonical Amino Acids

Chiral Auxiliary and Ligand Synthesis

The inherent chirality of L-tyrosine makes its derivatives, including this compound, valuable in the field of asymmetric synthesis. They can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction or as building blocks for the synthesis of chiral ligands for catalysis. researchgate.netmdpi.com

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction to form one enantiomer of the product in excess. Amino acid esters, such as (S)-valine tert-butyl ester, are well-established chiral auxiliaries. researchgate.net Similarly, this compound can be used to introduce a chiral center that influences the stereoselectivity of reactions like alkylations or Diels-Alder reactions. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. researchgate.net

Furthermore, the L-tyrosine framework is an attractive scaffold for designing chiral ligands used in transition-metal-catalyzed asymmetric reactions. For example, chiral N,P-ligands have been synthesized from L-tyrosine for use in various catalytic transformations. mdpi.com The synthesis of these ligands often involves modifying the amino and carboxyl groups of the starting amino acid, where esterification to the butyl ester can be a key initial step to enable further transformations in organic media while protecting the carboxylate. mdpi.com These ligands can then coordinate to a metal center, creating a chiral environment that promotes the formation of a specific enantiomer of the product.

Integration into Natural Product Scaffolds and Architectures

This compound serves as a valuable chiral building block in the synthesis of complex natural product scaffolds, particularly in the realm of peptides and their analogues. The esterification of the carboxylic acid group to its butyl ester form is a strategic chemical modification that facilitates its incorporation into larger, more complex molecular architectures. This protection strategy is crucial for preventing unwanted side reactions of the carboxylic acid group during multi-step syntheses.

One significant application of protected tyrosine esters is in the synthesis of modified peptides, which are often key components of natural products or are designed to mimic their biological activity. For instance, the synthesis of sulfated tyrosine-containing peptides, which are important for protein-protein interactions, can utilize protected tyrosine precursors. In a relevant study, N-(tert-butoxycarbonyl)-L-tyrosine tert-butyl ester was used as a starting material for the synthesis of a protected sulfotyrosine monomer. nih.gov This monomer, with its protected sulfate (B86663) and amino groups, could then be incorporated into a peptide chain via solid-phase peptide synthesis. nih.gov The general strategy involves the incorporation of such a protected amino acid monomer into a growing peptide chain, followed by deprotection steps to reveal the final, modified peptide. nih.gov While this example uses a tert-butyl ester, the principle of using an alkyl ester, such as the butyl ester, is a common and analogous strategy in peptide synthesis to enhance solubility and facilitate handling during synthesis. academie-sciences.fr

The synthesis of cyclopeptides, a common motif in natural products with diverse biological activities, also benefits from the use of tyrosine alkyl esters. acs.orgrsc.org The construction of these cyclic scaffolds often involves complex coupling and cyclization steps where protecting the reactive functional groups of the amino acid is essential. nih.govnih.gov Although many reported syntheses utilize methyl or benzyl esters for this purpose, the underlying principle of C-terminal protection is the same. acs.orgtu-dortmund.de The choice of the ester group can influence the solubility of the intermediates and the conditions required for its eventual removal, allowing chemists to fine-tune the synthetic route. The synthesis of tyrosinase inhibitors, for example, has involved the attempted cyclization of tetrapeptides containing tyrosine, where different protecting group strategies were explored to achieve the challenging ring closure. rsc.orgnih.gov

Contributions to Polymer and Materials Science

The application of this compound in polymer and materials science is most prominently demonstrated through its use as a precursor to specialized monomers for biodegradable polymers. nih.govacs.org These polymers, derived from amino acids, are of significant interest for biomedical applications due to their biocompatibility and tunable degradation profiles. researchgate.net

A key monomer derived from this compound is desaminotyrosythis compound (DTB). google.comjustia.com This diphenolic monomer is synthesized by coupling desaminotyrosine (Dat) with this compound. google.comjustia.com The resulting DTB monomer can then be polymerized to create various classes of polymers, most notably polycarbonates and polyarylates. nih.govcapes.gov.br

The resulting poly(DTB carbonate) is a hydrophobic, amorphous polymer. The butyl ester pendent chain significantly influences its material properties, including its mechanical characteristics and degradation rate. Research has shown that the length of the alkyl ester side chain in this family of polycarbonates directly impacts the polymer's properties. For example, the hydrolysis rate of the ester group is influenced by the alkyl chain length, with the ethyl ester hydrolyzing the fastest, followed by the butyl, hexyl, and octyl esters. nih.gov

A comparative study on the in vivo performance of bone pins made from poly(DTE carbonate) (with an ethyl ester) and poly(DTB carbonate) revealed significant differences in tissue response. While both polymers are structurally very similar, the subtle change from an ethyl to a butyl pendent chain had a profound effect on biocompatibility. nih.gov Implants made from poly(DTB carbonate) were more likely to develop a fibrous tissue layer at the bone-implant interface, a typical foreign body response. nih.gov In contrast, poly(DTE carbonate) showed superior bone apposition, where new bone grew in direct contact with the implant. nih.gov This highlights the critical role that the specific ester group plays in modulating the biological response to the material.

In addition to polycarbonates, DTB and other desaminotyrosyl-tyrosine alkyl esters have been used to synthesize biodegradable polyarylates. capes.gov.brsci-hub.ru These polymers are created by reacting the diphenol monomer (like DTB) with various diacids, such as succinic acid or adipic acid. capes.gov.br By varying both the alkyl ester pendent chain (e.g., ethyl, butyl, hexyl) and the diacid in the polymer backbone, a library of polyarylates with a wide range of thermal and mechanical properties can be produced. capes.gov.brsci-hub.ru For instance, increasing the length of the aliphatic diacid or the alkyl ester pendent chain leads to a decrease in the glass transition temperature and the tensile modulus of the resulting polymer. capes.gov.br This tunability allows for the rational design of biomaterials with specific properties tailored for applications such as drug delivery systems or tissue engineering scaffolds. researchgate.netcapes.gov.br

Below is a data table summarizing the properties of poly(DTB carbonate) in comparison to other poly(DTR carbonates) with different alkyl ester side chains.

| Polymer | Alkyl Ester (R group) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Research Finding |

| Poly(DTE carbonate) | Ethyl | 131,000 | 3.0 | Showed superior bone apposition in vivo compared to Poly(DTB carbonate). nih.govnih.gov |

| Poly(DTB carbonate) | Butyl | 75,100 | 2.5 | More prone to eliciting a foreign body response in vivo. nih.govnih.gov |

| Poly(DTH carbonate) | Hexyl | 57,300 | 2.4 | Exhibits slower hydrolysis rate compared to DTE and DTB derivatives. nih.gov |

| Poly(DTO carbonate) | Octyl | 61,500 | 2.7 | The most hydrophobic in this series, with the slowest hydrolysis rate. nih.gov |

Biocatalytic Transformations and Enzymatic Interactions

L-Tyrosine (B559521) Butyl Ester as an Enzyme Substrate

The ester linkage in L-tyrosine butyl ester makes it a target for various hydrolytic enzymes. Its behavior as a substrate is crucial for understanding enzyme specificity and for its application in biocatalytic processes.

Esterases are enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. google.com The hydrolysis of this compound by esterases is a key reaction, often studied to understand enzyme kinetics and substrate specificity. nih.gov In addition to hydrolysis, which occurs in aqueous environments, these enzymes can catalyze transesterification in the presence of other alcohols, often in organic solvents. oup.com

For instance, α-chymotrypsin, a protease with significant esterase activity, can effectively catalyze the transesterification of N-acetyl-L-tyrosine esters. oup.com Studies on similar amino acid esters have shown that enzymes like α-chymotrypsin can facilitate the exchange of the ester group. For example, N-acetyl-L-tyrosine methyl ester can be transesterified to its ethyl ester in the presence of ethanol. oup.com While direct data on this compound is limited in the provided results, the principles of esterase-mediated transesterification are well-established for its analogs. oup.comnih.gov The reaction is competitive with hydrolysis, and the yield of the transesterified product depends on factors like water content and the nature of the organic solvent. oup.com

This compound serves as a starting material for the enzymatic synthesis of more complex molecules. Enzymes can be used to modify the ester, for example, by forming peptide bonds or introducing other functional groups. nih.gov The field of enzymatic derivatization aims to produce valuable chemicals from L-tyrosine by modifying its reactive functional groups. nih.gov

One approach involves using DNAzymes, which can mimic enzyme-like catalysis. For example, a hemin (B1673052)/G-quadruplex (hGQ) DNAzyme has been shown to catalyze the conjugation of tyrosine derivatives. d-nb.info Studies using various L-tyrosine esters, including L-tyrosine tert-butyl ester, demonstrated that these derivatives act as substrates, with the aromatic ring being crucial for binding. d-nb.info This highlights the potential for using this compound in similar biocatalytic conjugation reactions to create novel molecular structures. d-nb.info Furthermore, the selective modification of tyrosine residues is a significant area of research in proteomics and drug development, where enzymatic approaches offer high selectivity. nih.gov

Esterase-Mediated Hydrolysis and Transesterification

Biocatalytic Approaches for this compound Synthesis

The synthesis of this compound can be achieved efficiently using biocatalysts, which offer advantages over traditional chemical methods in terms of selectivity and milder reaction conditions.

Lipases are widely used enzymes in organic synthesis due to their ability to function in non-aqueous media and their broad substrate specificity. utupub.fi They are particularly effective for catalyzing esterification reactions. The synthesis of this compound can be achieved by the direct esterification of L-tyrosine with butanol, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435. nih.govmdpi.com

Lipase-catalyzed reactions are known for their high efficiency and selectivity. For example, the acylation of various compounds, including amino acids, is a key application of lipases in multistep organic synthesis. utupub.fi The promiscuous nature of some lipases also allows them to catalyze other reactions, such as the addition of H-phosphites to vinyl esters, demonstrating their versatility in creating diverse chemical structures. nih.gov

Proteases, in addition to their natural role in peptide bond hydrolysis, can catalyze the synthesis of esters and peptides under specific, kinetically controlled conditions. nih.gov In low-water environments, the equilibrium of the reaction can be shifted from hydrolysis towards synthesis. nih.gov Several proteases have been utilized for the esterification of N-protected tyrosine with secondary alcohols like 2-butanol. researchgate.net

A study systematically tested various proteases for the synthesis of N-Cbz-L-Tyr-sec-butyl ester. The results, summarized in the table below, show varying yields depending on the enzyme used.

| Enzyme | Product | Yield (%) |

| Alcalase | N-Cbz-L-Tyr-sec-butyl ester | 65 |

| Trypsin | N-Cbz-L-Tyr-sec-butyl ester | 66 |

| Papain | N-Cbz-L-Ala-sec-phenethyl ester | 71 |

| PPL | N-Cbz-L-Tyr-sec-butyl ester | 57 |

| Seaprose S | N-Cbz-L-Tyr-sec-butyl ester | 48 |

| Subtilisin | N-Cbz-L-Tyr-sec-butyl ester | 31 |

| AOP | N-Cbz-L-Tyr-sec-butyl ester | 16 |

| Pepsin | N-Cbz-L-Tyr-sec-butyl ester | 11 |

| Table based on data from a study on enzyme-catalyzed esterification of N-protected amino acids. researchgate.net |

This data indicates that proteases like Alcalase and Trypsin are particularly effective for this type of synthesis. researchgate.net Papain has also been used extensively for the chemoenzymatic polymerization of various amino acid esters, including L-tyrosine ethyl ester, to form polypeptides. nih.govrsc.org

Lipase-Catalyzed Esterification

Studies on Tyrosine Oxidation Mechanisms in Hydrophobic Biocompartments

The increased hydrophobicity of this compound makes it an excellent probe for studying biochemical reactions within nonpolar environments that mimic biological membranes or lipoproteins. nih.govresearchgate.netresearchgate.net Specifically, the N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a hydrophobic analog, has been instrumental in elucidating tyrosine oxidation mechanisms. nih.govnih.govacs.org

When incorporated into phosphatidylcholine liposomes, BTBE allows researchers to study peroxynitrite-dependent tyrosine oxidation. nih.govacs.org These studies have shown that in hydrophobic compartments, the mechanisms of tyrosine nitration, dimerization, and hydroxylation differ significantly from those in aqueous solutions. nih.govresearchgate.net For instance, the presence of CO2 was found to decrease BTBE nitration within the lipid bilayer, indicating that the reactive species, CO3•-, cannot easily permeate this hydrophobic environment. acs.org

Furthermore, the detection of a BTBE-derived phenoxyl radical supports a free-radical mechanism for tyrosine oxidation within membranes. nih.govacs.org The oxidation of BTBE was also found to be linked with lipid peroxidation, a key process in oxidative stress. nih.gov These model systems, using hydrophobic tyrosine esters, are crucial for understanding how protein tyrosine residues are damaged in vivo in environments like cell membranes and lipoproteins. researchgate.netnih.gov The use of tyrosinase in reverse micelles, which create micro-hydrophobic environments, has also been explored to study its catalytic activity on various substrates. grafiati.comresearchgate.netcreative-enzymes.com

Use of Hydrophobic Tyrosine Analogs as Probes

The study of enzymatic reactions and biocatalytic transformations within non-polar environments, such as biological membranes, presents a significant challenge. Hydrophobic analogs of amino acids, like this compound and its derivatives, serve as crucial tools, or "probes," to investigate these processes. One prominently studied analog is N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a stable, hydrophobic tyrosine derivative that can be effectively incorporated into model membrane systems like phosphatidylcholine (PC) liposomes and biological membranes such as those of red blood cells (RBCs). acs.orgacs.orgresearchgate.net

The primary application of these probes has been to explore the mechanisms of tyrosine oxidation, particularly nitration and dimerization, mediated by reactive nitrogen species like peroxynitrite. acs.orgnih.gov Many protein tyrosine residues that are nitrated in biological systems are located in nonpolar compartments. acs.orgnih.gov BTBE, when incorporated into these hydrophobic environments, mimics these residues, allowing for detailed mechanistic studies that would be difficult to perform on complex proteins in their native settings. acs.org

For instance, researchers have successfully incorporated BTBE into the lipid phase of PC liposomes with over 98% efficiency. acs.org It has also been integrated into red blood cell membranes, achieving incorporation yields of approximately 1–3 x 107 molecules per cell without significantly altering membrane integrity. acs.orgnih.gov Once embedded, the probe is used to monitor reactions, such as those initiated by peroxynitrite. The addition of peroxynitrite to BTBE-containing RBCs or liposomes results in the formation of nitrated and dimerized products, specifically 3-nitro-BTBE and 3,3’-di-BTBE, which are indicative of free radical reactions occurring within the membrane. acs.orgacs.orgnih.gov

The use of BTBE has been instrumental in defining the role of various biologically relevant factors in tyrosine oxidation within membranes. researchgate.netnih.gov These studies have provided insights into the action of scavengers, transition metal catalysts, carbon dioxide, pH, and the degree of fatty acid unsaturation on these oxidative processes. researchgate.netnih.gov The detection of the BTBE phenoxyl radical through electron spin resonance (ESR) has further solidified the understanding of a free radical-based mechanism for tyrosine oxidation in hydrophobic compartments. nih.govnih.gov

Investigation of Physicochemical and Biochemical Determinants

The interactions and transformations of hydrophobic tyrosine analogs like N-t-BOC-L-tyrosine tert-butyl ester (BTBE) are governed by a distinct set of physicochemical and biochemical determinants that differ significantly from those in aqueous environments. nih.gov Research using BTBE as a probe in liposomes has elucidated several of these controlling factors in peroxynitrite-dependent reactions. acs.orgnih.gov

pH Dependence: The yield of reaction products is highly dependent on pH. In studies with BTBE-containing liposomes, the maximum yield of the nitrated product, 3-nitro-BTBE (3%), was observed at a physiological pH of 7.4. acs.orgnih.govacs.org The formation of the dimerized product, 3,3’-di-BTBE, was minimal at this pH (0.02%) but increased under more alkaline conditions. nih.govacs.org At a more acidic pH of 6, a hydroxylated derivative of BTBE was also identified. nih.gov This demonstrates that the local pH environment critically influences the reaction pathway.

Influence of Scavengers and Catalysts: The reaction mechanism has been confirmed to be free-radical in nature, as scavengers of hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2) were found to inhibit the nitration of BTBE. nih.govacs.org Conversely, the presence of micromolar concentrations of catalysts like hemin and a manganese-containing compound (Mn-tccp) strongly enhanced BTBE nitration. nih.govacs.org This indicates that transition metals, often present in biological systems, can significantly accelerate tyrosine nitration in membranes. acs.org

Role of Carbon Dioxide (CO2): In aqueous solutions, CO2 reacts with peroxynitrite to form a potent nitrating agent. However, in the hydrophobic environment where BTBE is located, the presence of CO2 was found to decrease BTBE nitration. nih.govacs.org This suggests that the carbonate radical anion (CO3•-), the reactive species formed from the reaction of CO2 and peroxynitrite, cannot easily permeate the lipid bilayer to reach the embedded probe. nih.govacs.org

Effect of Fatty Acid Composition: The nitration yields of BTBE were found to be similar in liposomes made from saturated lipids (dilauroyl- and dimyristoyl-PC) and were also significant in those made from polyunsaturated fatty acid-containing egg PC. nih.govacs.org This suggests that the reaction can proceed efficiently in different types of lipid environments.

Biochemical Environment in Red Blood Cells: Studies using BTBE in red blood cell ghosts provided further insights. Researchers found that intracellular oxyhemoglobin acts as a major "sink" for peroxynitrite and its derived nitrating species. nih.gov As the concentration of re-encapsulated oxyhemoglobin inside the ghosts increased, the nitration and dimerization of BTBE in the membrane decreased. nih.gov This highlights how intracellular components can protect membrane-bound residues from external reactive species.

The following table summarizes the key reaction products of BTBE with peroxynitrite under different pH conditions as observed in liposome (B1194612) model systems.

| pH | Major Product(s) | Yield | Reference |

| 6.0 | Hydroxylated-BTBE | Identified | nih.gov |

| 7.4 | 3-nitro-BTBE | ~3% | acs.orgnih.gov |

| 7.4 | 3,3'-di-BTBE | 0.02% | nih.gov |

| >7.4 (Alkaline) | 3,3'-di-BTBE | Increased | nih.gov |

The table below details the influence of various chemical agents on the nitration of BTBE in membrane models.

| Agent | Effect on BTBE Nitration | Implied Mechanism | Reference |

| •OH and •NO2 Scavengers | Inhibition | Free radical pathway involving •OH and •NO2 | nih.govacs.org |

| Carbon Dioxide (CO2) | Decrease | CO3•- does not permeate the membrane to reach BTBE | nih.govacs.org |

| Hemin | Enhancement | Catalysis of nitration | nih.govacs.org |

| Mn-tccp | Enhancement | Catalysis of nitration | nih.govacs.org |

| Oxyhemoglobin | Decrease | Scavenging of peroxynitrite and derived radicals | nih.gov |

Advanced Analytical Methodologies for L Tyrosine Butyl Ester Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the analysis of L-Tyrosine (B559521) butyl ester, offering high-resolution separation of the target compound from impurities and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of these analytical strategies, each with specific applications tailored to the physicochemical properties of the compound and its potential contaminants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of L-Tyrosine butyl ester. tdl.orggoogle.comresearchgate.netvwr.com It allows for the separation and quantification of the main compound from related substances, such as unreacted starting materials, by-products of synthesis, and degradation products. rsc.org The purity of this compound is often determined to be greater than 97.0% by HPLC analysis. google.comvwr.comcabidigitallibrary.org For some applications, a purity of ≥ 99% is required and can be verified by HPLC. researchgate.netd-nb.info

The choice of HPLC conditions is crucial for achieving optimal separation. Reversed-phase HPLC is a common mode used for the analysis of this compound and its derivatives.

Table 1: HPLC Methods for the Analysis of L-Tyrosine Derivatives

| Compound | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | LiChrospher RP-18 (250 × 4 mm, 5 µm) | Gradient: 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 7) and acetonitrile | 1 mL/min | UV | 3.7 | helixchrom.com |

| [18F]FET intermediate | LiChrospher RP-18 (250 × 4 mm, 5 µm) | Gradient: 10 mM potassium dihydrogen phosphate buffer (pH 7) and acetonitrile | 1 mL/min | UV | 7.1 | helixchrom.com |

| L-Tyrosine | Amaze SC (4.6x250 mm, 5 μm, 100A) | Gradient: A: 2% ACN with 0.1% TFA; B: 25% ACN with 0.3% TFA | Not Specified | Corona CAD | Not Specified | nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile derivatives of this compound. dss.go.th Due to the low volatility of amino acid esters, derivatization is a necessary step to convert them into compounds that can be readily analyzed by GC. spectrabase.com Common derivatization methods include the formation of N-trifluoroacetyl (TFA) n-butyl esters. d-nb.infodss.go.thmst.edu This process involves esterification of the carboxylic acid group followed by acylation of the amino group. d-nb.info

The derivatized this compound can then be separated on a GC column and detected with high sensitivity and specificity by a mass spectrometer. This technique is particularly useful for identifying and quantifying trace impurities and for metabolic studies. mst.edu

Table 2: GC-MS Parameters for the Analysis of Derivatized Amino Acids

| Derivatization | Column | Temperature Program | Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| N-trifluoroacetyl butyl esters | Rtx-5MS (30 m x 0.25 mm, 0.25µm film thickness) | 50°C (1 min), then 20°C/min to 310°C (SIM mode) | Helium (1 mL/min) | MS (EI mode) | d-nb.info |

| N-trifluoroacetyl butyl esters | Rtx-5MS (30 m x 0.25 mm, 0.25µm film thickness) | 50°C (1 min), 6°C/min to 100°C, 4°C/min to 200°C, 20°C/min to 300°C (3 min hold) | Helium (1 mL/min) | MS (EI mode) | mst.edu |

Chiral Separation Techniques (e.g., Chiral HPLC)

The stereochemical purity of this compound is of utmost importance, especially in pharmaceutical applications where only one enantiomer may possess the desired biological activity. Chiral HPLC is the primary method for separating and quantifying the enantiomers of tyrosine derivatives. rsc.orghmdb.ca This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. osu.eduphoenix-sci.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven to be particularly effective for the chiral resolution of underivatized amino acids and their derivatives. google.com The separation is typically achieved in reversed-phase mode using hydro-organic mobile phases. The resolution of enantiomers can be influenced by factors such as the organic modifier content in the mobile phase, temperature, and flow rate.

Table 3: Chiral HPLC Conditions for the Separation of Tyrosine Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Wavelength | Reference |

|---|---|---|---|---|

| O-tert-butyl-DL-tyrosine | Teicoplanin bonded (ChiroBiotic T) | Methanol (B129727):water (e.g., 20:80, 30:70, 40:60) | 220 nm | google.com |

| Underivatized DL-tyrosine | Teicoplanin (Astec CHIROBIOTIC T) | Water:methanol:formic acid | Not Specified |

Spectroscopic and Spectrometric Characterization for Mechanistic Insights

Spectroscopic and spectrometric techniques are vital for the structural elucidation of this compound and its reaction products, as well as for monitoring the progress of chemical reactions in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules, including this compound and its derivatives. hmdb.ca Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.org